5-氧代罗苏伐他汀

描述

5-Oxo Rosuvastatin is a derivative of Rosuvastatin, a widely used statin medication for lowering cholesterol levels. Statins are inhibitors of the enzyme 3-hydroxy-3-methylglutaryl-coenzyme A reductase, which plays a crucial role in the biosynthesis of cholesterol. 5-Oxo Rosuvastatin is formed as a degradation product of Rosuvastatin under certain conditions, such as exposure to acidic media .

科学研究应用

5-Oxo Rosuvastatin has several scientific research applications:

Chemistry: Studying the stability and degradation pathways of statins.

Biology: Investigating the biological effects of statin degradation products.

Medicine: Understanding the implications of statin degradation on drug efficacy and safety.

Industry: Quality control and stability testing of pharmaceutical formulations.

作用机制

Target of Action

5-Oxo Rosuvastatin, like its parent compound Rosuvastatin, primarily targets the enzyme HMG-CoA reductase . This enzyme plays a crucial role in the endogenous production of cholesterol in the liver .

Mode of Action

5-Oxo Rosuvastatin acts as a competitive inhibitor of HMG-CoA reductase . It binds to the enzyme and prevents it from catalyzing the conversion of HMG-CoA to mevalonate, an early and rate-limiting step in cholesterol biosynthesis . This action primarily occurs in the liver, where the decreased hepatic cholesterol synthesis leads to an upregulation of low-density lipoprotein (LDL) receptors, thereby increasing LDL uptake and reducing LDL levels in the bloodstream .

Biochemical Pathways

The inhibition of HMG-CoA reductase by 5-Oxo Rosuvastatin disrupts the mevalonate pathway, which is responsible for the production of several compounds involved in lipid metabolism and transport, including cholesterol, low-density lipoprotein (LDL), and very low-density lipoprotein (VLDL) . This disruption leads to a decrease in the levels of these lipids, thereby reducing the risk of cardiovascular disease .

Pharmacokinetics

Following administration, 5-Oxo Rosuvastatin achieves maximum plasma concentration at a median of 5 hours . It has a mean absolute oral availability of 20%, an overall mean total clearance of 28.3 L/h, and an average terminal elimination half-life of approximately 20 hours . These properties influence the bioavailability of the drug and its ability to exert its therapeutic effects .

Result of Action

The primary molecular effect of 5-Oxo Rosuvastatin is the inhibition of HMG-CoA reductase, leading to a decrease in cholesterol synthesis . On a cellular level, this results in an increase in the number of LDL receptors on hepatocytes, promoting the uptake and catabolism of LDL . This leads to a reduction in circulating LDL levels, which is beneficial in the management of dyslipidemia and the prevention of cardiovascular disease .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 5-Oxo Rosuvastatin. For instance, the presence of water in the extraction mixture or mobile phase could enhance the acid hydrolysis of lactone (i.e., conversion of Rosuvastatin-Lactone into Rosuvastatin) during the analysis time . The type of solvent matrix used in sample extraction was found to control the direction of Rosuvastatin ⇌ Rosuvastatin-Lactone equilibrium . Moreover, the degradation of Rosuvastatin to its lactone form is influenced by conditions such as temperature, light, and acidity .

生化分析

Biochemical Properties

5-Oxo Rosuvastatin, like Rosuvastatin, likely interacts with the enzyme 3-hydroxy-3-methylglutaryl coenzyme A reductase . This interaction inhibits the enzyme, reducing the production of cholesterol in the body .

Cellular Effects

Rosuvastatin has been shown to induce modest changes in immunologic and metabolic measures in normocholesterolemic subjects

Molecular Mechanism

Rosuvastatin is a competitive inhibitor of the enzyme HMG-CoA reductase . This inhibition reduces the conversion of HMG-CoA to mevalonate, an early rate-limiting step in cholesterol biosynthesis . It’s possible that 5-Oxo Rosuvastatin may have a similar mechanism of action.

Dosage Effects in Animal Models

Studies on Rosuvastatin have shown that doses from 2.5 to 5 mg/kg/day induced morphological and functional alterations in mitochondria .

Metabolic Pathways

Rosuvastatin undergoes limited phase I metabolism primarily by CYP2C9 and CYP2C19 . The contribution of the CYP pathway to potential interactions is unlikely .

Transport and Distribution

Rosuvastatin is mainly distributed into the liver, via active transport by OATP1B1 and, to a lesser extent, by OATP1B3 .

Subcellular Localization

The enzymes involved in the lanosterol segment of the cholesterol biosynthesis pathway, which includes the enzyme inhibited by Rosuvastatin, are believed to have a cytosolic location .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 5-Oxo Rosuvastatin involves the degradation of Rosuvastatin calcium under various conditions. One common method includes the exposure of Rosuvastatin to acidic conditions, which leads to the formation of 5-Oxo Rosuvastatin along with other degradation products . The reaction typically involves the use of hydrochloric acid at elevated temperatures.

Industrial Production Methods: Industrial production of 5-Oxo Rosuvastatin is not common, as it is primarily a degradation product rather than a target compound. understanding its formation is crucial for the stability and quality control of Rosuvastatin formulations .

化学反应分析

Types of Reactions: 5-Oxo Rosuvastatin undergoes various chemical reactions, including:

Oxidation: Conversion to other oxidized forms.

Reduction: Potential reduction back to Rosuvastatin under specific conditions.

Substitution: Possible substitution reactions with other chemical groups.

Common Reagents and Conditions:

Oxidation: Strong oxidizing agents such as hydrogen peroxide.

Reduction: Reducing agents like sodium borohydride.

Substitution: Various nucleophiles under acidic or basic conditions.

Major Products Formed: The major products formed from these reactions include further oxidized derivatives, reduced forms, and substituted analogs of 5-Oxo Rosuvastatin .

相似化合物的比较

Rosuvastatin: The parent compound, widely used for lowering cholesterol.

Atorvastatin: Another statin with a similar mechanism of action.

Simvastatin: A statin with a slightly different chemical structure but similar therapeutic effects.

Uniqueness: 5-Oxo Rosuvastatin is unique as a degradation product, providing insights into the stability and potential side effects of Rosuvastatin. Its formation and behavior under various conditions help in understanding the overall stability profile of statin medications .

属性

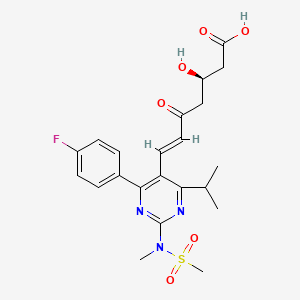

IUPAC Name |

(E,3R)-7-[4-(4-fluorophenyl)-2-[methyl(methylsulfonyl)amino]-6-propan-2-ylpyrimidin-5-yl]-3-hydroxy-5-oxohept-6-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26FN3O6S/c1-13(2)20-18(10-9-16(27)11-17(28)12-19(29)30)21(14-5-7-15(23)8-6-14)25-22(24-20)26(3)33(4,31)32/h5-10,13,17,28H,11-12H2,1-4H3,(H,29,30)/b10-9+/t17-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGVASDMKSZUTTN-OAGJVSPASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NC(=NC(=C1C=CC(=O)CC(CC(=O)O)O)C2=CC=C(C=C2)F)N(C)S(=O)(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C1=NC(=NC(=C1/C=C/C(=O)C[C@H](CC(=O)O)O)C2=CC=C(C=C2)F)N(C)S(=O)(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26FN3O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

479.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1422619-13-3 | |

| Record name | (3R,6E)-7-(4-(4-Fluorophenyl)-6-(1-methylethyl)-2-(methyl(methylsulfonyl)amino)pyrimidin-5-yl)-3-hydroxy-5-oxohept-6-enoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1422619133 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (3R,6E)-7-(4-(4-FLUOROPHENYL)-6-(1-METHYLETHYL)-2-(METHYL(METHYLSULFONYL)AMINO)PYRIMIDIN-5-YL)-3-HYDROXY-5-OXOHEPT-6-ENOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1A3WU50C5Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Azido-3,4,7,8-tetramethyl-3H-imidazo[4,5-f]quinoxaline-d3](/img/structure/B565151.png)

![9-(4'-Aminophenyl)-9H-pyrido[3,4-b]indole-d4](/img/structure/B565153.png)